2-[(4-methoxybenzyl)amino]-9-methyl-3-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
This complex compound belongs to the class of 4-hydroxy-2-quinolones, which exhibit intriguing pharmaceutical and biological activities. These compounds have garnered attention in drug research and development due to their potential therapeutic applications . Now, let’s explore its synthesis, reactions, and applications.
Preparation Methods
The synthetic routes for this compound involve intricate steps. While I don’t have specific details on its industrial production methods, researchers have explored various synthetic approaches. One notable method is the asymmetric reaction between methylquinoline-2(1H)-one and (E)-methyl 2-oxo-4-phenylbut-3-enoate, yielding pyrano[3,2-c]quinoline-2-carboxylic acid methyl ester . Further investigation is needed to uncover additional industrial-scale processes.
Chemical Reactions Analysis
The compound likely undergoes diverse reactions, including oxidation, reduction, and substitution. Common reagents and conditions vary based on the specific transformation. Major products formed from these reactions remain an area of active research.
Scientific Research Applications
This compound’s applications span multiple fields:
Chemistry: It serves as a building block for synthesizing related heterocycles.
Biology: Researchers explore its interactions with biological systems.
Medicine: Investigating its potential as a drug candidate.
Industry: Possible applications in materials science or catalysis.
Mechanism of Action
The compound’s mechanism of action involves molecular targets and pathways. Unfortunately, specific details are scarce, but further studies may shed light on its effects.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare its structure, properties, and activities with other quinolone derivatives. Its uniqueness lies in the combination of its substituents and fused ring system.
Properties
Molecular Formula |
C26H26N4O4S2 |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(5E)-5-[[2-[(4-methoxyphenyl)methylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26N4O4S2/c1-16-5-3-11-29-23(16)28-22(27-14-17-7-9-18(33-2)10-8-17)20(24(29)31)13-21-25(32)30(26(35)36-21)15-19-6-4-12-34-19/h3,5,7-11,13,19,27H,4,6,12,14-15H2,1-2H3/b21-13+ |
InChI Key |
SEFIWUBQMLZJNF-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C/3\C(=O)N(C(=S)S3)CC4CCCO4)NCC5=CC=C(C=C5)OC |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NCC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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